N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
This compound features a benzo[b][1,4]oxazepine core modified with 3,3-dimethyl, 4-oxo, and 5-propyl substituents. Attached to the 7-position of this heterocyclic scaffold is a 4-ethoxy-3-fluorobenzenesulfonamide group. While specific data on its applications are unavailable, structurally analogous compounds (e.g., sulfentrazone in ) suggest relevance in agrochemical or pharmaceutical contexts due to sulfonamide-mediated bioactivity .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5S/c1-5-11-25-18-12-15(7-9-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h7-10,12-13,24H,5-6,11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHWATKWGDRMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and molecular differences between the target compound and two closely related analogs from and :
*Estimated based on structural similarity to (see Notes).
Key Structural and Functional Differences:
- Functional Group: The target compound and feature sulfonamide (-SO2NH-) groups, while ’s analog uses a benzamide (-CONH-).
- Substituent Effects :
- The target’s 4-ethoxy group introduces steric bulk and electron-donating effects, which may slow metabolic degradation compared to fluoro substituents (electron-withdrawing) in and .
- Fluorine positioning (3-fluoro in the target vs. 2,5-difluoro in ) alters electronic distribution on the benzene ring, impacting dipole moments and intermolecular interactions.
- Molecular Weight : The target’s higher molecular weight (~450.5 vs. 370.4 and 424.5) reflects the ethoxy group’s contribution, which may influence pharmacokinetic properties like membrane permeability.
Q & A
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Substituent (R) | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| Propyl | SYK Kinase | 12.3 | |
| Ethyl | SYK Kinase | 28.7 | |
| Allyl | SYK Kinase | 45.2 |
(Advanced) What methodological approaches are recommended for elucidating the enzyme inhibition mechanism of this compound?
Answer:
- Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Molecular Dynamics Simulations : Model interactions between the sulfonamide group and enzyme active sites (e.g., SYK kinase’s ATP-binding pocket) .
(Basic) What functional groups in this compound influence its chemical reactivity?
Answer:
- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with biological targets .
- Oxazepine Core : Susceptible to ring-opening under strong acidic/basic conditions .
- Fluoro and Ethoxy Groups : Electron-withdrawing effects enhance electrophilic substitution on the benzene ring .
(Advanced) How does the propyl substituent on the oxazepine core affect pharmacokinetic properties compared to shorter alkyl chains?
Answer:
- Lipophilicity : Propyl increases logP vs. ethyl/allyl, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic Stability : Microsomal assays show propyl derivatives have longer half-lives (t₁/₂ = 4.2 h vs. 2.8 h for ethyl) due to reduced CYP450 oxidation .
(Basic) What reaction conditions are optimal for the sulfonamide coupling step?
Answer:
- Solvent : Anhydrous dichloromethane or DMF .
- Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct .
- Temperature : 0–5°C to minimize side reactions .
(Advanced) How can computational methods guide the design of derivatives with improved target selectivity?
Answer:
- Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonamide’s hydrogen bond donors) .
- QSAR Analysis : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to predict optimal modifications .
(Basic) What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : -20°C in amber vials to prevent light degradation .
- Atmosphere : Argon or nitrogen to avoid oxidation .
(Advanced) How can researchers validate the reproducibility of synthetic protocols across laboratories?
Answer:
- Round-Robin Testing : Share detailed protocols (e.g., reagent purity, chromatography gradients) for independent validation .
- Critical Parameter Tracking : Document reaction parameters (e.g., exotherms, stirring speed) that impact yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
